4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
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Overview
Description
4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Pyridazine Ring: The pyridazine ring can be introduced via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Coupling with Morpholine: The final step involves coupling the intermediate with morpholine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and have been studied for their therapeutic potential.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are known for their acetylcholinesterase inhibitory activity.
Uniqueness
4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H29N5O |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-[6-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C21H29N5O/c1-17-3-4-18(2)19(15-17)16-24-7-9-25(10-8-24)20-5-6-21(23-22-20)26-11-13-27-14-12-26/h3-6,15H,7-14,16H2,1-2H3 |
InChI Key |
AYCOIAJMUAMRPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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